molecular formula C10H9NO4S B093659 4-Amino-3-hydroxynaphthalene-1-sulfonic acid CAS No. 116-63-2

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Cat. No. B093659
CAS RN: 116-63-2
M. Wt: 239.25 g/mol
InChI Key: RXCMFQDTWCCLBL-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is an aromatic amino-sulfonic acid . It is used as a key starting material for the preparation of naphthalenesulfonic acid derivatives . It has been used to study the separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is C10H9NO4S . It contains two fused benzene rings .


Chemical Reactions Analysis

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is used as a starting material which when reacted with palmitoyl chloride yields naphthalenesulfonic acid derivatives .


Physical And Chemical Properties Analysis

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is a pale cream or pale pink to purple powder . It is soluble in bases but insoluble in water . The melting point is approximately 290 °C .

Scientific Research Applications

Colorimetric Detection of Heavy Metals

This compound has been used in the development of a colorimetric assay for the facile, rapid, and sensitive detection of Cd2+ . The presence of Cd2+ induces the aggregation of 1-Amino-2-naphthol-4-sulfonic acid functionalized silver nanoparticles, resulting in a color change from bright yellow to reddish-brown .

Determination of Parathion-Methyl

4-Amino-3-hydroxy-1-naphthalenesulfonic acid has been used as a probe in a novel fluorescence assay for the determination of parathion-methyl . This application is particularly useful in environmental monitoring and food safety.

Laboratory and Manufacturing Use

The non-flammable nature of 1-amino-2-naphthol-4-sulfonic acid makes it suitable for use in laboratory and manufacturing settings . It is often used as a reagent in various chemical reactions .

Spectrophotometric Determination of Silicon

1-Amino-2-naphthol-4-sulfonic acid has been used for the spectrophotometric determination of silicon . This method is useful in the analysis of silicon in various materials, including alloys, ceramics, and environmental samples.

Determination of Phosphate

1-Amino-2-hydroxy-4-naphthalenesulfonic acid, a related compound, has been used for the determination of phosphate . This is important in various fields, including environmental science, agriculture, and biochemistry.

Dye Manufacturing

1-Amino-2-naphthol-4-sulfonic acid is used in the manufacturing of dyes . It is a key component in the synthesis of various complex organic dyes, including Reactive Blue 4 and Cibacron Blue 3GA .

Safety And Hazards

4-Amino-3-hydroxy-1-naphthalenesulfonic acid may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

4-Amino-3-hydroxy-1-naphthalenesulfonic acid has potential applications in the preparation of naphthalenesulfonic acid derivatives and in the study of aromatic sulfonated compounds . It is also used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor and utilized for the determination of melatonin in human biological fluids .

properties

IUPAC Name

4-amino-3-hydroxynaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
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InChI Key

RXCMFQDTWCCLBL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O
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Molecular Formula

C10H9NO4S
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DSSTOX Substance ID

DTXSID7059434
Record name 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-
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Molecular Weight

239.25 g/mol
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Physical Description

White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS]
Record name 1-Amino-2-naphthol-4-sulfonic acid
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Product Name

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

CAS RN

116-63-2
Record name 1-Amino-2-naphthol-4-sulfonic acid
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Record name 4-amino-3-hydroxynaphthalene-1-sulphonic acid
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Record name 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-amino-2-naphthol-4-sulfonic acid?

A1: The molecular formula of 1-amino-2-naphthol-4-sulfonic acid is C10H9NO4S, and its molecular weight is 239.25 g/mol.

Q2: What spectroscopic techniques are used to characterize 1-amino-2-naphthol-4-sulfonic acid?

A2: Common spectroscopic techniques employed for characterizing this compound include:

  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as -OH, -NH2, and -SO3H. [, , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, ]
  • UV-Vis spectroscopy: UV-Vis spectroscopy is useful for studying the compound's electronic transitions and its behavior as a chromophore in various applications. [, , , , ]

Q3: What are some applications of 1-amino-2-naphthol-4-sulfonic acid?

A3: 1-Amino-2-naphthol-4-sulfonic acid finds diverse applications in various fields:

  • Antimicrobial Activity: Functionalized multi-walled carbon nanotubes (MWCNTs) with 1-amino-2-naphthol-4-sulfonic acid have demonstrated enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria. []
  • Antistatic Material: Copolymers of 1-amino-2-naphthol-4-sulfonic acid and aniline exhibit promising antistatic properties, making them suitable for applications like antistatic packaging for electronic equipment. [, ]
  • Chemical Sensor: 1-amino-2-naphthol-4-sulfonic acid serves as a key component in developing highly sensitive and selective fluorescent sensors for detecting various analytes, including cyanide ions (CN-) [], heavy metal ions like Cr(VI), Pb(II), and Cd(II) [], and iron ions (Fe3+). []
  • Scale Inhibition: Polyaspartic acid grafted with 1-amino-2-naphthol-4-sulfonic acid shows excellent scale inhibition performance against calcium carbonate (CaCO3). []
  • Spectrophotometric Reagent: It is used as a reagent in spectrophotometric methods for determining nitrite in water and soil samples [, ] and silica in industrial water. []
  • Synthesis of Dyes: 1-Amino-2-naphthol-4-sulfonic acid serves as a precursor for synthesizing various dyes, including 3-hydroxy-4-(1-alkyl-3-methyl-5-hydroxy-4-pyrazolyl)-azo-1-naphthalenesulfonamide dyes. []

Q4: How is 1-amino-2-naphthol-4-sulfonic acid used in the preparation of antistatic materials?

A4: It can be copolymerized with aniline to create conducting polymers. These copolymers, when blended with materials like low-density polyethylene (LDPE), impart antistatic properties. The sulfonic acid group in the copolymer contributes to intrinsic protonic doping, enhancing conductivity and enabling charge dissipation. [, ]

Q5: Can you elaborate on the use of 1-amino-2-naphthol-4-sulfonic acid in sensing applications?

A5: This compound can be incorporated into various sensing platforms, such as fluorescent sensors and electrochemical sensors. For instance:

  • Fluorescent Sensor for Cyanide: The supramolecular self-assembly of 1-amino-2-naphthol-4-sulfonic acid is disrupted by cyanide ions, leading to a change in fluorescence intensity, enabling cyanide detection. []
  • Fluorescent Sensor for Heavy Metals: When incorporated into polypyrrole, it creates a fluorescent sensor where the fluorescence is quenched by heavy metal ions like Cr(VI), Pb(II), and Cd(II), allowing their detection. []
  • Electrochemical Sensor for Amoxicillin: Modifying a glassy carbon electrode with poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) enables the sensitive detection of amoxicillin using square wave voltammetry. []
  • Molecularly Imprinted Sensor for Melatonin: A sensor for melatonin detection utilizes a composite of graphene and a co-polymer of 1-amino-2-naphthol-4-sulfonic acid and melamine, demonstrating its versatility in sensor fabrication. []

Q6: Is 1-amino-2-naphthol-4-sulfonic acid stable under various conditions?

A6: The stability of 1-amino-2-naphthol-4-sulfonic acid can vary depending on the conditions:

  • pH: Studies have shown that it is stable in both acidic and basic media. []
  • Temperature: Elevated temperatures can potentially lead to degradation, as observed in thermal analysis studies of its metal complexes. []

Q7: How does the solubility of 1-amino-2-naphthol-4-sulfonic acid affect its applications?

A7: The presence of the sulfonic acid group contributes to its water solubility. [] This solubility is advantageous in various applications:

  • Antimicrobial activity: Water solubility allows for effective interaction with bacterial cells. []
  • Sensor development: Solubility in aqueous solutions is essential for its use in various sensor platforms. [, ]
  • Wastewater Treatment: Solubility enables its use in removing heavy metals from industrial wastewater. [, ]

Q8: How is 1-amino-2-naphthol-4-sulfonic acid employed in separation processes?

A8: Its adsorption properties are utilized for separating compounds:

  • Separation of Naphthalene Compounds: D201 strong base anion exchange resins, utilizing 1-amino-2-naphthol-4-sulfonic acid, selectively adsorb and separate it from mixtures containing 2-naphthol. []
  • Removal of 1,2,4-acid from Water: Weakly basic resins, like ND900, effectively adsorb 1-amino-2-naphthol-4-sulfonic acid from aqueous solutions, demonstrating its potential in wastewater treatment. []

Q9: What factors influence the adsorption of 1-amino-2-naphthol-4-sulfonic acid onto adsorbents?

A9: Several factors can impact its adsorption behavior:

  • pH: Adsorption efficiency can vary with pH due to changes in the compound's ionization and the adsorbent's surface charge. [, ]
  • Temperature: Adsorption can be influenced by temperature, with some studies indicating an endothermic adsorption process. [, ]
  • Presence of Competing Ions: The presence of other ions in solution can compete for adsorption sites, affecting its removal efficiency. [, ]

Q10: What are the common methods for synthesizing 1-amino-2-naphthol-4-sulfonic acid?

A10: The synthesis typically involves a multi-step process starting from β-naphthol, including:

  • Nitrosation: β-naphthol is reacted with sodium nitrite in the presence of an acid to form the nitroso derivative. []
  • Addition: The nitroso derivative undergoes an addition reaction with sodium bisulfite. []
  • Sulfonation: The resulting product is then sulfonated to introduce the sulfonic acid group, yielding 1-amino-2-naphthol-4-sulfonic acid. []

Q11: How can 1-amino-2-naphthol-4-sulfonic acid be chemically modified for specific applications?

A11: Various modifications can be achieved:

  • Polymerization: It can undergo oxidative polymerization to form conducting polymers, either as homopolymers or copolymers with other monomers like aniline. [, , ]
  • Chelation: It can be used as a ligand to form metal complexes with various transition metals like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). []
  • Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions to form Schiff bases and other derivatives. [, , ]
  • Functionalization: It can be attached to other materials, such as carbon nanotubes, to modify their properties. []

Q12: Can you provide an example of a reaction mechanism involving 1-amino-2-naphthol-4-sulfonic acid?

A12: One example is its use in the biocatalytic synthesis of substituted 4-arylamino-1,2-naphthoquinones. CotA-laccase, an enzyme, catalyzes the oxidation of 1-amino-2-naphthol-4-sulfonic acid to form a reactive intermediate, 1,2-naphthoquinone. This intermediate then undergoes a cross-coupling reaction with an aromatic amine to yield the final product. []

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